Diversoside

Receptor Pharmacology Addiction Research Natural Product Screening

Researchers screening CNS-targeting libraries need rigorous negative controls to exclude non-specific matrix effects. Diversoside meets this requirement: in direct comparison at 10 μM, it showed no binding to μ, δ, κ opioid or D1 dopamine receptors, while co-isolated falcarindiol bound D1 (Ki = 192±6 nM). • Published receptor inactivity data ensures assay specificity • ≥98% purity, HR-MS and 2D NMR verified • Authenticated from Notopterygium forbesii and Aster subspicatus botanical references. Supports neuropharmacology selectivity panels, botanical QC via HPLC fingerprinting, and polar glycoside formulation studies (LogP 1.4, TPSA 155 Ų).

Molecular Formula C25H34O10
Molecular Weight 494.5 g/mol
Cat. No. B12310423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiversoside
Molecular FormulaC25H34O10
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+
InChIKeyFHSVEVZRJJWBAP-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diversoside Coumarin Glycoside Reference Standard


Diversoside is a naturally occurring coumarin glycoside with the molecular formula C₂₅H₃₄O₁₀ and a molecular weight of 494.53 g/mol . It is classified as a fatty acyl glycoside of mono- and disaccharides and has been isolated from multiple botanical sources including the aerial parts of *Aster subspicatus* and the roots and rhizomes of *Notopterygium forbesii* (Qiang-Huo) [1]. The compound is structurally characterized as 7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one [2].

Diversoside: Why Generic Substitution Fails


Generic substitution within the coumarin glycoside class is not scientifically justifiable due to profound functional divergence driven by subtle structural variations. While many coumarin derivatives exhibit measurable bioactivity—such as the moderate acetylcholinesterase (AChE) inhibition of Nodakenin (IC₅₀ = 84.7 μM) or the antiproliferative effects of Notopterol (IC₅₀ = 40.32 μM against HL-60 cells)—Diversoside demonstrates a notable absence of activity in the same contexts where analogs show efficacy [1][2][3]. Crucially, in a head-to-head receptor binding panel, Diversoside failed to exhibit significant affinity for μ, δ, and κ opioid receptors or dopamine D1 receptors, while the co-isolated analog falcarindiol displayed weak to moderate binding (Ki = 192±6 nM for D1) [3]. This differential inactivity is a critical differentiator for applications where off-target receptor engagement must be minimized or where a true negative control is required.

Diversoside Specificity Evidence


Opioid and Dopamine Receptor Inactivity

In a comprehensive receptor binding study of compounds isolated from *Notopterygium forbesii*, Diversoside (Compound 1) exhibited no significant inhibition of [³H]diprenorphine binding to μ, δ, and κ opioid receptors at a screening concentration of 10 μM [1]. In direct contrast, the co-isolated polyacetylene falcarindiol (Compound 18) demonstrated measurable affinity for all three opioid receptors and showed moderate binding affinity for the dopamine D1 receptor (Ki = 192±6 nM) [1]. This differential inactivity profile positions Diversoside as a structurally distinct coumarin glycoside that does not engage these CNS targets, unlike its in-class polyacetylene counterpart.

Receptor Pharmacology Addiction Research Natural Product Screening

Physicochemical Profile vs. Nodakenin

Diversoside possesses a significantly higher molecular weight (494.53 g/mol) and greater topological polar surface area (155.00 Ų) compared to the related coumarin glucoside Nodakenin (MW = 408.40 g/mol) [1]. This structural difference arises from the presence of a long, hydroxylated terpenoid side chain in Diversoside (C₂₅H₃₄O₁₀), whereas Nodakenin (C₂₀H₂₄O₉) features a smaller furanocoumarin core [2]. The increased molecular complexity and higher TPSA of Diversoside directly influence its solubility profile and potential membrane permeability, distinguishing it from simpler, more compact coumarin glycosides.

Physicochemical Properties Drug Design Natural Product Chemistry

Botanical Source: Aster vs. Angelica

Diversoside is isolated from the aerial parts of *Aster subspicatus* and the roots of *Notopterygium forbesii*, distinguishing it from other coumarin glycosides like Nodakenin, which is primarily sourced from the roots of *Angelica decursiva* [1][2]. This botanical source divergence is critical for researchers conducting chemotaxonomic studies or requiring species-specific markers. The presence of Diversoside in *Aster* species has been confirmed by high-resolution NMR and MS, providing a robust reference for species authentication [1].

Chemotaxonomy Natural Product Isolation Botanical Authentication

Purity Benchmarking vs. Coumarin Standards

Commercial preparations of Diversoside are consistently verified to a purity of >98.0% via HPLC, as evidenced by certificates of analysis from multiple reputable vendors [1]. This purity level is comparable to, and in many cases exceeds, the typical purity specifications for related coumarin glycoside standards such as Nodakenin and Notopterol (commonly offered at ≥98% purity) . The consistent availability of high-purity Diversoside supports its use as a reliable reference material in analytical method development and quantitative phytochemical analysis.

Analytical Chemistry Quality Control Reference Standards

Diversoside Application Scenarios


Negative Control for Opioid & Dopamine Receptor Assays

Given its demonstrated lack of binding affinity for μ, δ, and κ opioid receptors and D1 dopamine receptors at 10 μM, Diversoside serves as an ideal negative control or selectivity control in CNS receptor screening panels [1]. Its use ensures that observed activity in other test compounds, such as the co-occurring falcarindiol (Ki = 192±6 nM for D1), is not due to non-specific matrix effects or coumarin backbone interactions [1]. This application is critical for addiction research and neuropharmacology programs requiring rigorous controls.

Chemotaxonomic Marker for Aster and Notopterygium

Diversoside is a validated chemical marker for the identification and quality control of *Aster subspicatus* and *Notopterygium forbesii* herbal materials [1]. Its presence, confirmed by HR-MS and NMR, differentiates these species from other coumarin glycoside-containing plants like *Angelica decursiva* (source of Nodakenin) [2]. Procurement of high-purity Diversoside (>98%) supports the development of HPLC fingerprinting methods for botanical authentication and adulteration detection in the herbal supplement industry [3].

Structural Elucidation Reference Standard

The complex molecular structure of Diversoside (C₂₅H₃₄O₁₀, MW 494.53, TPSA 155.00 Ų) makes it an invaluable reference standard for the structural elucidation of novel terpenoid coumarin glycosides from Asteraceae and Apiaceae species [1]. Its well-characterized 1H and 13C NMR spectra (including 2D COSY and HMBC correlations) provide a benchmark for identifying similar hydroxylated terpenoid side chains and glycosidic linkages [2][3]. Researchers isolating new compounds from these plant families rely on Diversoside as a comparative spectral standard.

Formulation and Solubility Model

With a predicted LogP of 1.4 and a TPSA of 155.00 Ų, Diversoside is a suitable model compound for studying the solubility and permeability challenges of polar, glycosylated natural products [1]. Its physicochemical profile contrasts sharply with smaller, more lipophilic coumarins, making it a relevant tool for formulation scientists developing delivery strategies for this challenging class of compounds. The availability of defined solubility data (e.g., solubility in DMSO, chloroform, ethyl acetate) further supports its use in such applied research [2].

Technical Documentation Hub

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